Iron cyanide (Fe(CN)2)
Description
Iron cyanide (Fe(CN)₂) is a coordination compound where iron(II) ions are coordinated to two cyanide ligands. It is often described as a polymeric structure, such as Fe₂Fe(CN)₆, where the Fe(CN)₂ units form a network with bridging cyanide groups . Fe(CN)₂ is typically synthesized via reactions involving ferrous salts (e.g., FeCl₂) and cyanide sources (e.g., Ca(CN)₂), yielding orange-red precipitates . In alkaline conditions, Fe(CN)₂ dissolves to form soluble ferrocyanides (e.g., Na₄Fe(CN)₆), highlighting its reactivity and instability in acidic environments .
Properties
Molecular Formula |
C2FeN2 |
|---|---|
Molecular Weight |
107.88 g/mol |
IUPAC Name |
iron(2+);dicyanide |
InChI |
InChI=1S/2CN.Fe/c2*1-2;/q2*-1;+2 |
InChI Key |
OXNSNGFUWQVOKD-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[Fe+2] |
Origin of Product |
United States |
Scientific Research Applications
Electrochemical Applications
Battery Technology
Iron cyanide compounds, particularly sodium iron(II)-hexacyanoferrate(II), are being investigated as cathode materials in sodium-ion batteries. These materials demonstrate promising electrochemical properties, including a capacity of approximately 40.85 mAh/g, which is significant for energy storage applications. The synthesis of these compounds typically involves hydrothermal methods that yield materials suitable for battery electrodes .
| Material | Capacity (mAh/g) | Synthesis Method |
|---|---|---|
| Sodium Iron(II)-Hexacyanoferrate(II) | 40.85 | Hydrothermal Reaction |
Chemical Reactions and Catalysis
Carbonylation Processes
Iron cyanide plays a crucial role in carbonylation reactions involving ferrous salts. Studies indicate that the presence of cyanide significantly enhances the yield of carbonyl complexes, which are essential in organic synthesis. For instance, the addition of cyanide to iron(II) chloride solutions under carbon monoxide atmospheres results in various carbonyl adducts, demonstrating its utility in catalysis .
Mineral Processing
Flotation Chemistry
In mineral processing, iron cyanide complexes are used to depress unwanted minerals during flotation processes. Research shows that the addition of iron(III) cyanide can significantly reduce the flotation recovery of pyrite, a common sulfide mineral, thereby enhancing the selectivity of the flotation process . This application is critical in improving the efficiency and effectiveness of mineral extraction.
| Mineral Processed | Effect of Fe(CN)₆³⁻ | Recovery Rate (%) |
|---|---|---|
| Pyrite | Depressed | 13.0 |
Environmental Applications
Wastewater Treatment
Iron cyanides are also being explored for their potential in wastewater treatment processes. Their ability to form stable complexes with heavy metals can be harnessed to remove contaminants from industrial effluents. The stability and reactivity of these complexes make them suitable for applications in environmental remediation .
Industrial Pigments
Iron cyanide compounds serve as precursors for various industrial pigments. They are particularly utilized in producing pigments such as Prussian blue and other ferrocyanides, which are valued for their vibrant colors and stability. These pigments find applications in paints, inks, and coatings due to their non-toxic nature compared to other metal-based pigments.
Case Study 1: Sodium Iron(II)-Hexacyanoferrate(II) in Batteries
A recent study demonstrated that sodium iron(II)-hexacyanoferrate(II) synthesized through hydrothermal methods exhibited excellent cycling stability and capacity retention over multiple charge-discharge cycles, making it a viable candidate for next-generation battery technologies.
Case Study 2: Pyrite Flotation Optimization
In an experimental setup, the addition of iron(III) cyanide was shown to reduce pyrite recovery from 51.5% to 13% under controlled conditions, highlighting its effectiveness as a depressant in flotation processes.
Comparison with Similar Compounds
Structural Differences
- Fe(CN)₂ vs. Prussian Blue Analogs (e.g., Co[Fe(CN)₆]) :
Fe(CN)₂ adopts a polymeric or cluster-based structure, whereas Prussian Blue analogs like Co[Fe(CN)₆] feature a cubic framework with alternating Fe and Co centers bridged by cyanide ligands. These structures enable charge-transfer-induced spin transitions (CTCST), a property absent in Fe(CN)₂ due to its simpler coordination geometry . - Fe(CN)₂ vs. [Fe(CN)₄L₂]ⁿ⁻ Complexes :
Cis and trans isomers of [FeII,III(CN)₄L₂]ⁿ⁻ (where L = pyridine derivatives) exhibit distinct geometries and ligand-field effects. For example, cyanide ligands in these complexes induce blue shifts in visible absorption spectra compared to Fe(CN)₂, which lacks π-backbonding stabilization from auxiliary ligands .
Stability and Dissociation Constants
Fe(CN)₂ is less stable than its hexacyano counterparts (Fe(CN)₆³⁻/⁴⁻) due to fewer cyanide ligands and weaker field stabilization. Its polymeric form, Fe₂Fe(CN)₆, dissociates in excess cyanide to form ferrocyanides, reflecting lower thermodynamic stability .
Electronic and Spectroscopic Properties
- Vibrational Spectroscopy: Cyanide ligands in Fe(CN)₂ act as strong σ-donors, but their vibrational frequencies (ν(CN)) are influenced by neighboring metal centers. For example, in [Fe(CO)₃(CN)₂]²⁻, ν(CN) shifts to ~2082 cm⁻¹, whereas Fe(CN)₂ lacks such backbonding interactions, resulting in higher ν(CN) values .
- Optical Chromism :
Cyanide-bridged heterometallic complexes (e.g., [Fe(Phen)₂(CN)₂]) exhibit absorption bands at ~600 nm, whereas Fe(CN)₂ derivatives (e.g., 1-Ln and 2-Ln) show blue shifts (515–525 nm) due to structural distortions and ligand-field effects .
Magnetic Behavior
- Fe(CN)₂ : Exhibits paramagnetism from high-spin Fe(II) centers, with weak antiferromagnetic coupling via cyanide bridges at low temperatures .
- Fe/Co Cyanide Clusters : Display sharp CTCST transitions (e.g., at 250 K) involving low-spin Fe(II)/Fe(III) states, enabling tunable magnetic properties absent in Fe(CN)₂ .
Catalytic and Redox Activity
- Prussian Blue Derivatives :
Co[Fe(CN)₆]₀.74·3.4H₂O shows reversible electron transfer between Fe and Co centers, enabling applications in molecular electronics—a feature unattainable with Fe(CN)₂ .
Key Research Findings
- Structural Flexibility : Fe(CN)₂’s polymeric nature limits its use in discrete molecular materials, whereas Prussian Blue analogs and [Fe(CN)₄L₂]ⁿ⁻ complexes offer tunable architectures for spintronics and sensors .
- Thermodynamic Limitations : Fe(CN)₂’s instability under acidic conditions contrasts with the robustness of ferri-/ferrocyanides, restricting its industrial applications .
- Catalytic Potential: While Fe(CN)₂ lacks catalytic versatility, derivatives like [FeCN] demonstrate cyanide-to-ammonia conversion efficiency (~70% yield), highlighting the importance of auxiliary ligands in enhancing reactivity .
Preparation Methods
Reaction Overview
Ammonium ferrocyanide ((NH₄)₄[Fe(CN)₆]) decomposes thermally to yield Fe(CN)₂. The reaction proceeds at 320°C under controlled conditions:
This method produces Fe₂[Fe(CN)₆], interpreted as Fe(CN)₂ with a mixed-valence structure.
Key Considerations
-
Temperature Control : Decomposition begins at 95°C but requires 255–280°C for complete conversion. Higher temperatures (>300°C) risk forming iron(III) oxide.
-
Byproducts : Cyanogen gas (C₂N₂) is released, necessitating ventilation.
-
Yield : ~40% yield when using vacuum pyrolysis to minimize side reactions.
Direct Reaction of Fe(II) Salts with Cyanide
Synthetic Protocol
FeCl₂ reacts with cyanide salts in coordinating solvents (e.g., DMSO, pyridine) under inert atmospheres:
For example, cis-[NEt₄]₂[Fe(CN)₄(pyridine)₂] forms in pyridine.
Optimization Factors
-
Solvent Choice : DMSO stabilizes trans-isomers, while pyridine favors cis-configurations.
-
Oxidation Prevention : Inert conditions (N₂/Ar) prevent Fe²⁺ → Fe³⁺ oxidation.
-
Ligand Exchange : Non-cyanide ligands (e.g., CO, phosphines) can displace solvent molecules post-synthesis.
Hydrothermal Synthesis with Reducing Agents
Methodology
Adapted from sodium iron(II)-hexacyanoferrate synthesis, Fe(CN)₂ is prepared via hydrothermal reactions using antioxidants (e.g., ascorbic acid):
Advantages
Vacuum Pyrolysis of Prussian Blue
Challenges
Comparative Analysis of Methods
Characterization and Validation
Spectroscopic Data
Q & A
Q. What are the common synthetic routes for generating iron cyanide (Fe(CN)₂) complexes, and how do experimental conditions influence product homogeneity?
Fe(CN)₂ itself is unstable and typically forms coordination complexes such as ferrocyanides ([Fe(CN)₆]⁴⁻) or ferricyanides ([Fe(CN)₆]³⁻). The co-precipitation method is widely used for synthesizing iron cyanide hydrates (e.g., Fe₄[Fe(CN)₆]₃·14H₂O), offering control over particle morphology and chemical composition. Key parameters include pH, temperature, and reactant stoichiometry. For example, Kumar and Yusuf (2010) demonstrated that co-precipitation minimizes contamination and enhances homogeneity .
Q. How is the coordination number of iron in cyanide complexes determined experimentally?
The coordination number in complexes like [Fe(CN)₆]⁴⁻ is typically inferred from spectroscopic and crystallographic data. X-ray diffraction (XRD) reveals cubic crystal structures (space group Fm3m) with Fe atoms octahedrally coordinated to six cyanide ligands, as shown in Prussian blue analogs . Infrared (FTIR) spectroscopy can confirm CN⁻ bonding via characteristic stretching frequencies (~2100 cm⁻¹ for bridging cyanide) .
Q. What standardized methods are recommended for quantifying iron cyanide species in aqueous environmental samples?
Free cyanide (HCN + CN⁻) and weak acid-dissociable complexes (e.g., [Zn(CN)₄]²⁻) are measured using flow injection analysis (FIA) or continuous flow analysis (CFA) per ASTM D7237-15a and ISO 14403-2. For total cyanide, distillation followed by spectrophotometric detection (APHA Method 4500 CN⁻ O) is advised. Chromatographic separation (e.g., anion exchange with UV detection) distinguishes specific iron cyanide complexes .
Advanced Research Questions
Q. Why is Fe(CN)₂ inherently unstable, and how do thermodynamic factors favor coordination complexes like [Fe(CN)₆]⁴⁻?
Fe(CN)₂ lacks the stability of hexacyanoferrates due to weaker Fe²⁺-CN⁻ bonding and susceptibility to oxidation. Coordination complexes stabilize via ligand field effects and charge delocalization. For instance, [Fe(CN)₆]⁴⁻ forms stable octahedral geometries with strong σ-donor and π-acceptor interactions, as evidenced by Prussian blue’s cubic lattice (10.28 Å lattice parameter) .
Q. How does cyanide ligation modulate the redox behavior of iron in biological or catalytic systems?
Cyanide binds preferentially to Fe(III) over Fe(II), raising the Fe(III)/Fe(II) reduction potential by stabilizing the oxidized state. This is critical in metalloenzyme inhibition; for example, CN⁻ binding to cytochrome c oxidase disrupts electron transport. Electrochemical studies show that CN⁻ shifts redox potentials by ~300 mV in porphyrin systems .
Q. What challenges arise in speciating iron cyanide complexes in heterogeneous environmental matrices?
Coexisting ions (e.g., S²⁻, NO₃⁻) and organic matter interfere with cyanide detection. Sequential extraction coupled with ion chromatography (e.g., using NaOH eluents) can isolate [Fe(CN)₆]³⁻/⁴⁻ from competing ligands. Recovery rates vary: [Fe(CN)₅NO]²⁻ requires specialized separation protocols due to its stability .
Q. Which advanced techniques resolve the structural dynamics of iron cyanide complexes under thermal stress?
In-situ XRD and thermogravimetric analysis (TGA) track phase transitions during annealing. For example, heating Fe₄[Fe(CN)₆]₃·14H₂O at 200–400°C induces dehydration and lattice contraction, reducing crystallite size from ~22 nm to amorphous phases. Pair distribution function (PDF) analysis further probes local structural disorder .
Q. How do extraterrestrial iron cyanide complexes inform prebiotic chemistry studies?
Meteorites like CM chondrites (e.g., LEW 85311) contain stable iron cyano-carbonyl complexes ([FeII(CN)₅(CO)]³⁻), identified via liquid chromatography-mass spectrometry. These compounds suggest cyanide’s role in early planetary metal-ligand chemistry under low-oxygen conditions .
Methodological Best Practices
- Data Presentation : Raw data (e.g., XRD diffractograms, chromatograms) should be appended, while processed data (Debye-Scherrer crystallite size calculations, statistical error margins) are integrated into the main text .
- Uncertainty Analysis : Quantify instrumental errors (e.g., ±0.1 Å in XRD lattice parameters) and methodological biases (e.g., ~20% recovery for [Ag(CN)₂]⁻ in free cyanide assays) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
